

Application of Methyl alpha-D-glucopyranoside in studying glucose transporters.

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Compound of Interest

Compound Name: Methyl alpha-D-glucopyranoside

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl α -D-glucopyranoside (α -MG) is a valuable chemical probe in the study of glucose transport mechanisms, particularly for characterizing the family of sodium-glucose cotransporters (SGLTs). Its utility stems from its unique properties as a non-metabolizable analog of D-glucose.[1] The methyl group at the anomeric C-1 position prevents its entry into the glycolytic pathway, meaning once transported into the cell, it is not consumed by subsequent metabolic reactions. This critical feature allows for the specific measurement of transport activity without the confounding variable of cellular metabolism.

The primary application of Methyl α -D-glucopyranoside is in the functional characterization and screening of inhibitors for SGLT family members, most notably SGLT1 and SGLT2.[2][3][4] SGLT1 is predominantly found in the small intestine and is responsible for dietary glucose absorption, while SGLT2 is located in the proximal tubules of the kidneys and mediates the reabsorption of the vast majority of filtered glucose.[2][4] Because α -MG is a substrate for both SGLT1 and SGLT2 but not for the facilitative glucose transporters (GLUTs) like GLUT1, it serves as a specific tool to isolate and study SGLT-mediated transport.[5]



In drug development, particularly for Type 2 Diabetes, radiolabeled α -MG (commonly [14 C]AMG) is the gold-standard substrate in cell-based uptake assays to screen for and characterize the potency and selectivity of SGLT inhibitors.[1][5][6] These assays measure the rate of [14 C]AMG accumulation in cells engineered to express a specific SGLT transporter.[6] A reduction in [14 C]AMG uptake in the presence of a test compound indicates inhibition of the transporter, allowing for the determination of key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) and K_i (inhibitor constant).[6] This approach has been fundamental in the development of approved SGLT2 inhibitors like dapagliflozin and empagliflozin, as well as emerging dual SGLT1/SGLT2 inhibitors.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of Methyl α -D-glucopyranoside in SGLT transporter research.

Table 1: Kinetic Parameters of Methyl α-D-glucopyranoside Transport by SGLTs

Transporter Species System	n Apparent K _m Reference(s)
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| SGLT2 | Human | HEK293 Cells | ~5 | SOLVO Biotechnology |

 K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum (V_{max}). A lower K_m indicates a higher affinity of the transporter for the substrate.

Table 2: Inhibition of SGLT Transporters in [14C]AMG Uptake Assays



Inhibitor	Transport er	Species	Expressi on System	Inhibition Paramete r	Value	Referenc e(s)
Phlorizin	SGLT1	Human	CHO Cells	IC50	55 μM	[6]
Phlorizin	SGLT2	Human	CHO Cells	IC50	40 μΜ	[6]
Phlorizin	SGLT1	Human	CHO Cells	Ki	19.4 μΜ	[6]

| Phlorizin | SGLT2 | Human | CHO Cells | K_i | 12.0 μM [[6] |

IC₅₀ is the concentration of an inhibitor that reduces the response (in this case, transporter activity) by 50%. K_i is the inhibition constant for a competitive inhibitor, reflecting its binding affinity.Note: Reported values can vary between studies due to differences in assay conditions and cell systems.[6]

Experimental Protocols & Visualizations Protocol 1: SGLT-Mediated [¹⁴C]Methyl α-Dglucopyranoside Uptake Assay

This protocol details a standard method for measuring the transport activity of SGLT1 or SGLT2 expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.

Materials:

- CHO or HEK293 cells stably expressing the human SGLT transporter of interest (hSGLT1 or hSGLT2).
- Parental or mock-transfected cells (for control).
- Cell culture medium (e.g., Ham's F12, DMEM).
- 96-well cell culture plates.[6]



- Sodium-Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES, pH 7.4.
- Sodium-Free Uptake Buffer: Same as above, but with sodium salts replaced by choline chloride.
- [14C]Methyl α-D-glucopyranoside ([14C]AMG) stock solution.
- Unlabeled ("cold") Methyl α-D-glucopyranoside.
- Stop Solution: Ice-cold Sodium-Uptake Buffer.
- Lysis Buffer: 0.1% Triton X-100 or 0.1 M NaOH.
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Cell Seeding: Seed the SGLT-expressing cells and control cells into a 96-well plate at a
 density that allows them to reach a confluent monolayer within 48 hours (e.g., 5 x 10⁴
 cells/well).[7]
- Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Preparation for Assay: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 200 µL/well of pre-warmed (37°C) Sodium-Uptake Buffer.[7]
- Initiate Uptake: Add 50-100 μL of pre-warmed Sodium-Uptake Buffer (or Sodium-Free Buffer for control wells) containing a known concentration of [14C]AMG to each well.[8] A typical final concentration is in the low micromolar range.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of uptake for the specific cell line.[1][6]
- Terminate Uptake: To stop the transport reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 200 μL/well of ice-cold Stop Solution.[7] This



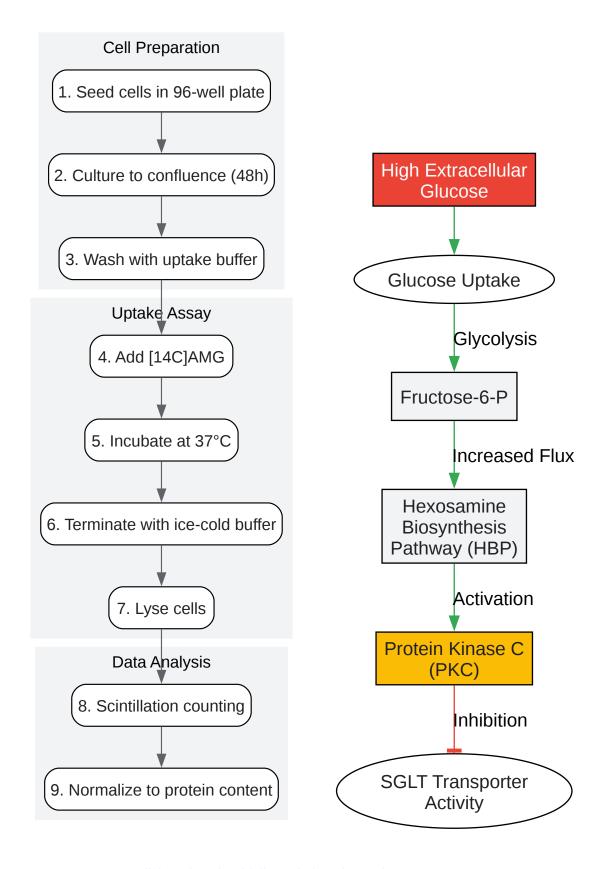




removes extracellular radiolabel.

- Cell Lysis: Add 50 μL of Lysis Buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.[7]
- Scintillation Counting: Transfer the lysate from each well to a scintillation vial or a compatible microplate. Add 150-200 μ L of scintillation cocktail.
- Data Acquisition: Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
- Data Normalization: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).





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